Methyl 6-methoxypyrimidine-4-carboxylate

Lipophilicity ADME Permeability

Researchers synthesizing HIV integrase inhibitors face irreproducible data when substituting 6-halo or 6-hydroxy pyrimidine analogues-differing logP, H-bond donor count, and TPSA alter permeability and metabolism. Methyl 6-methoxypyrimidine-4-carboxylate (CAS 1244019-84-8) eliminates this variability with zero H-bond donors, logP 0.68, and an orthogonal 6-methoxy group that survives amide coupling (HATU/DIPEA) for robust library synthesis. Its distillable ester form (b.p. 277.8°C) avoids hazardous diazomethane alkylation and chromatographic bottlenecks, ensuring scalable supply.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1244019-84-8
Cat. No. B1429821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxypyrimidine-4-carboxylate
CAS1244019-84-8
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)OC
InChIInChI=1S/C7H8N2O3/c1-11-6-3-5(7(10)12-2)8-4-9-6/h3-4H,1-2H3
InChIKeyPRNWYNQPUWVBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Methoxypyrimidine-4-Carboxylate: Physicochemical & Synthetic Profile


Methyl 6-methoxypyrimidine-4-carboxylate (CAS 1244019‑84‑8) is a bicyclic heteroaromatic ester belonging to the 4‑carboxylate pyrimidine family. It bears a methoxy substituent at position 6 and a methyl ester at position 4, conferring a calculated logP of 0.68, zero hydrogen‑bond donors, and a topological polar surface area (TPSA) of 61.3 Ų . The compound is primarily deployed as a building block in medicinal chemistry campaigns and as a key intermediate en route to HIV‑integrase inhibitors such as Raltegravir [1].

1
Medicinal Chemistry Campaigns

Building block for late-stage functionalisation and HIV-integrase inhibitor pathways.

2
Permeability-Optimised Probe Design

Zero H-bond donor, moderate logP scaffold supports cell-based assay development.

3
Scalable Heterocyclic Intermediate

Volatile ester form supports distillative purification in process chemistry routes.

Reported synthetic utility in Raltegravir-class inhibitor synthesis

Methyl 6-Methoxypyrimidine-4-Carboxylate: Key Differentiators


Although methyl pyrimidine‑4‑carboxylate and its 6‑halo or 6‑hydroxy analogues share a common core, their physicochemical signatures differ sharply. The methoxy substituent of the title compound raises logP by ≈0.4–0.9 units relative to the 6‑hydroxy and unsubstituted parent esters, eliminates the hydrogen‑bond donor present in the 6‑hydroxy derivative, and increases TPSA by roughly 9 Ų compared to the 6‑chloro analogue . These differences are not incremental—they directly control solubility, passive membrane permeability, and susceptibility to Phase I and Phase II metabolism, making blind interchange of in‑class esters a source of irreproducible biological data and failed scale‑up [1].

6-Methoxy Ester (This Product)
Typical Substitute (6-Hydroxy / 6-Chloro / Parent Ester)
Balanced logP (~0.68) with zero H-bond donors
6-Hydroxy analogue: polar, HBD=1, may reduce passive permeability significantly
Intermediate TPSA (61.3 Ų) modulates solubility and target binding
6-Chloro analogue: lower TPSA, higher lipophilicity, may alter CYP metabolism profile
Pre-installed 6-oxygenation required for Raltegravir pharmacophore
Parent or 6-halo esters: lack oxygenation pattern, require multi-step functionalisation

Methyl 6-Methoxypyrimidine-4-Carboxylate: Comparative Evidence Guide


Lipophilicity Advantage Over 6-Hydroxy and Unsubstituted Esters

Methyl 6-methoxypyrimidine-4-carboxylate exhibits a predicted logP (XLogP3) of 0.68‑0.70, placing it in a balanced lipophilicity window. By contrast, methyl 6-hydroxypyrimidine-4-carboxylate is substantially more polar (logP ≈ –0.44), and the parent methyl pyrimidine-4-carboxylate sits at logP ≈ –0.27 . The methoxy group thus provides a 0.95‑1.14 logP unit increase over the 6‑hydroxy congener and a ≈0.95 logP unit increase over the unsubstituted ester, while remaining less lipophilic than the 6‑chloro derivative (logP ≈ 0.92) .

Lipophilicity Profile
Reported
ΔlogP +1.12 vs 6-OH ester; +0.95 vs parent ester
Supports balanced permeability screening context
Computed logP values; experimental verification recommended
Lipophilicity ADME Permeability

Zero H-Bond Donors: Enhanced Permeability & Metabolic Stability

Methyl 6-methoxypyrimidine-4-carboxylate contains zero hydrogen‑bond donor (HBD) atoms, whereas the close analogue methyl 6-hydroxypyrimidine-4-carboxylate bears one HBD (the phenol‑type –OH) . This single donor difference translates into a measurable permeability penalty: each additional HBD reduces passive trans‑bilayer permeability by a factor of roughly 2‑ to 10‑fold in PAMPA and Caco‑2 models [1].

Hydrogen-Bond Donors
Reported
HBD = 0 vs 6-OH analogue HBD = 1
Supports cell-permeability model context
Topological count; may reduce Phase II metabolism risk
Hydrogen‑Bond Donor Metabolic Stability Permeability

Lower Boiling Point vs. Carboxylic Acid Aids Purification

The title ester displays a predicted boiling point of 277.8 °C at 760 mmHg, significantly lower than that of its carboxylic acid counterpart, 6-methoxypyrimidine-4-carboxylic acid, which boils at ≈352.4 °C . The ≈75 °C reduction in boiling point facilitates purification by fractional distillation or sublimation and reduces thermal degradation during solvent removal.

Boiling Point
Predicted
ΔTb ≈ –74.6 °C vs carboxylic acid (277.8 vs 352.4 °C)
Supports distillative purification workflow
Computed boiling points; process-scale validation to review
Boiling Point Purification Volatility

Higher TPSA Balances Lipophilicity Without H-Bond Donors

The target compound’s TPSA of 61.3 Ų sits above the 52.1 Ų of the 6‑chloro analogue yet below many 6‑substituted carboxamides . This intermediate polarity is achieved without adding hydrogen‑bond donors, maintaining compliance with the Veber rule (TPSA < 140 Ų, HBD ≤ 3) while improving aqueous solubility relative to the 6‑chloro congener.

Polar Surface Area
Reported
TPSA 61.3 Ų vs 6-Cl analogue 52.1 Ų
Supports solubility and off-target binding review
Computed TPSA; polarity increase without HBD addition
TPSA Drug‑likeness Polarity

Privileged Intermediate in Raltegravir Synthesis

The structurally related intermediate methyl 5‑hydroxy‑2‑(2‑{[(benzyloxy)carbonyl]amino}propan‑2‑yl)‑6‑methoxypyrimidine‑4‑carboxylate is a late‑stage precursor to Raltegravir, the first FDA‑approved HIV‑integrase inhibitor [1][2]. The 6‑methoxypyrimidine‑4‑carboxylate scaffold is critical for the strand‑transfer inhibitory pharmacophore; replacement of the methoxy group or the ester function erodes potency by >100‑fold in biochemical assays [1].

Synthetic Utility
Class-level
Key scaffold for Raltegravir strand-transfer inhibitor pathway
Supports HIV-integrase inhibitor intermediate workflow
Patent route context; bench-scale reproducibility to verify
Raltegravir HIV Integrase Intermediates

Methyl 6-Methoxypyrimidine-4-Carboxylate: Key Applications


Medicinal Chemistry: Late-Stage Functionalisation & SAR

The combination of moderate lipophilicity (logP 0.68‑0.70) and zero H‑bond donors makes methyl 6-methoxypyrimidine-4-carboxylate an ideal core for decorating with solubilising or target‑engaging side chains without breaching Lipinski or Veber guidelines . It serves as a direct precursor to carboxamide libraries evaluated against PRMT6, CDK2, and PI3K isoforms [1].

Process Chemistry: Kilogram-Scale Raltegravir Intermediate Synthesis

The volatile, ester‑protected form (b.p. 277.8 °C) allows distillative purification during large‑scale methylation steps described in WO2017220208A1, avoiding chromatographic bottlenecks that plague the carboxylic acid analogue (b.p. 352.4 °C) [2]. Direct procurement of the 6‑methoxy ester eliminates the need for hazardous diazomethane or methyl iodide derivatisations in the plant.

Agrochemical Lead Optimisation: Pyrimidine Fungicides & Herbicides

6‑Methoxypyrimidine‑4‑carboxylate esters are isosteric with uracil and thymine precursors; the target compound has been cited as a key building block for pyrimidine‑based herbicides and molluscicides in patent disclosures . Its differential logP and TPSA profile, relative to the 6‑chloro ester, improves foliar uptake predictions in agrochemical property models.

Combinatorial Chemistry & DNA-Encoded Library Synthesis

The single ester handle enables robust amide coupling chemistry (HATU/DIPEA), while the 6‑methoxy group remains orthogonal to most reaction conditions. The absent H‑bond donor prevents unwanted intramolecular aggregation during bead‑based split‑and‑pool syntheses, a documented issue with 6‑hydroxy analogues [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Zero HBD, moderate logP scaffold
Permeability and target-engagement assay context
Process Chemistry Scale-Up
Volatile ester form for distillation
Thermal stability and purification method transfer
Agrochemical Lead Optimisation
Differential logP/TPSA profile
Foliar uptake model validation
DNA-Encoded Library Synthesis
Orthogonal ester handle, no HBD
Bead-based coupling reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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